molecular formula C11H9BrN2O B1285248 5-Bromo-2-(o-tolyloxy)pyrimidine CAS No. 73267-74-0

5-Bromo-2-(o-tolyloxy)pyrimidine

Cat. No. B1285248
CAS RN: 73267-74-0
M. Wt: 265.11 g/mol
InChI Key: IVBRWIXOEUXCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(o-tolyloxy)pyrimidine is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(o-tolyloxy)pyrimidine is 1S/C11H9BrN2O/c1-8-4-2-3-5-10 (8)15-11-13-6-9 (12)7-14-11/h2-7H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

The reactions of 5-bromo substituted pyrimidine nucleosides with aqueous alkalies have been studied . The kinetics for the parallel and consecutive steps of these reactions were analyzed using liquid chromatography, and the mechanisms of the partial reactions involved were discussed .


Physical And Chemical Properties Analysis

5-Bromo-2-(o-tolyloxy)pyrimidine is a white to yellow solid with a melting point of 67-71°C . It is stored at room temperature .

Safety and Hazards

The safety data sheet for 5-Bromo-2-(o-tolyloxy)pyrimidine indicates that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of accidental release, dust formation should be avoided, and the chemical should be collected and disposed of in suitable and closed containers .

properties

IUPAC Name

5-bromo-2-(2-methylphenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8-4-2-3-5-10(8)15-11-13-6-9(12)7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBRWIXOEUXCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577381
Record name 5-Bromo-2-(2-methylphenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(o-tolyloxy)pyrimidine

CAS RN

73267-74-0
Record name 5-Bromo-2-(2-methylphenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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